molecular formula C9H6BrNO2S B1443325 6-Bromobenzothiazole-4-carboxylic acid methyl ester CAS No. 1190320-70-7

6-Bromobenzothiazole-4-carboxylic acid methyl ester

Cat. No. B1443325
M. Wt: 272.12 g/mol
InChI Key: XPYXLORAPMNTQJ-UHFFFAOYSA-N
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Description

6-Bromobenzothiazole-4-carboxylic acid methyl ester is a chemical compound used in scientific research. It has numerous applications ranging from pharmaceutical synthesis to material science due to its unique properties. The molecular formula of this compound is C9H6BrNO2S .


Synthesis Analysis

The synthesis of esters like 6-Bromobenzothiazole-4-carboxylic acid methyl ester typically involves the reaction of carboxylic acids with alcohols . This process, known as esterification, can occur in the presence of an acid catalyst such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, including reactions involving acid chlorides and acid anhydrides .


Molecular Structure Analysis

The molecular structure of 6-Bromobenzothiazole-4-carboxylic acid methyl ester comprises a benzothiazole ring substituted with a bromine atom at the 6th position and a carboxylic acid methyl ester group at the 4th position . The molecular weight of this compound is 272.12 .


Chemical Reactions Analysis

Esters like 6-Bromobenzothiazole-4-carboxylic acid methyl ester can undergo various chemical reactions. For instance, they can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo transesterification reactions to form different esters .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of β-lactamase inhibitors : 6-Bromobenzothiazole-4-carboxylic acid methyl ester is utilized in synthesizing potent inhibitors of bacterial β-lactamases, such as (5R)-(Z)-6-(1-methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid, which shows synergistic activity against a range of β-lactamase-producing bacteria (Osborne et al., 1994).

  • Preparation of heterocyclic compounds : It is used in the preparation of various heterocyclic compounds, such as ethyl-2-amino benzothiazole-6-carboxylate derivatives, showing potential biological activities (Jebur et al., 2018).

  • Drug-like isoxazoles production : This compound plays a role in the solution-phase synthesis of drug-like isoxazoles, a class of compounds with potential therapeutic applications (Robins et al., 2007).

  • Synthesis of anti-inflammatory and cytotoxic agents : The compound is involved in the synthesis of halogenated benzoxazole-5-carboxylic acids, showing significant anti-inflammatory and cytotoxic activities (Thakral et al., 2022).

Chemical Analysis and Characterization

  • Crystallographic studies : It is used in crystallographic studies for understanding molecular structures and interactions, such as in the synthesis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester (Wang & Dong, 2009).

  • Solid phase synthesis applications : This compound is also significant in solid-phase synthesis techniques, particularly in the synthesis of benzothiazoles and thiophene derivatives based on resin-bound cyclic malonic acid ester (Huang & Tang, 2003).

  • Hypervalent iodine oxidizing reagents : Derivatives of 6-Bromobenzothiazole-4-carboxylic acid methyl ester, such as esters of 2-iodoxybenzoic acid (IBX-esters), have been prepared and used as oxidizing reagents in various chemical reactions (Zhdankin et al., 2005).

properties

IUPAC Name

methyl 6-bromo-1,3-benzothiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)6-2-5(10)3-7-8(6)11-4-14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYXLORAPMNTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromobenzothiazole-4-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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